2-(Furan-2-yl)imidazo[1,2-a]pyridine
Overview
Description
2-(Furan-2-yl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
- An innovative metal-free three-component reaction has been developed for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This method shows excellent functional group tolerance and efficiency (Cui et al., 2018).
- A study discusses the synthesis and reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine and its derivatives, demonstrating its potential in creating isomeric compounds (El’chaninov et al., 2014).
Applications in Organic Synthesis
- Research into N,N-substituted imidazo[1,5-a]pyridine carbenes, specifically imidazo[1,5-a]pyridin-3-ylidenes, led to a new approach for synthesizing fully substituted furans, which are challenging to access by other methods (Pan et al., 2010).
- A study on the synthesis of imidazo[1,2- a] pyridines from methyl or methylene ketones and subsequent iodination of these compounds expands the scope of functionalization in this area (Saldabol & Giller, 1976).
Therapeutic Potential
- A novel synthesis of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt demonstrated potential antiprotozoal activity (Ismail et al., 2004).
- The imidazo[1,2-a]pyridine scaffold has been recognized for its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, and antileishmanial activities (Deep et al., 2016).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine cores, including “2-(Furan-2-yl)imidazo[1,2-a]pyridine”, have increasing importance in the pharmaceutical industry . They have a broad range of biological and pharmacological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring their potential in various therapeutic applications.
Mechanism of Action
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to have various molecular mechanisms in the treatment of diseases .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to affect various pathways, including the pi3k/akt/mtor signaling pathway .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to have various effects, including induced cell cycle arrest and activation of caspase-3 .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Molecular Mechanism
It has been suggested that imidazo[1,2-a]pyridine derivatives can be used in the development of covalent inhibitors . This suggests that 2-(Furan-2-yl)imidazo[1,2-a]pyridine may interact with biomolecules in a covalent manner, potentially leading to changes in gene expression or enzyme activity.
Properties
IUPAC Name |
2-(furan-2-yl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-6-13-8-9(12-11(13)5-1)10-4-3-7-14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDJEDFUSPSLPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412797 | |
Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28795-36-0 | |
Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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